molecular formula C8H11NO5 B1676783 m-PEG1-NHS ester CAS No. 1027371-75-0

m-PEG1-NHS ester

Cat. No.: B1676783
CAS No.: 1027371-75-0
M. Wt: 201.18 g/mol
InChI Key: GDPPBYZKFKEXML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG1-NHS ester involves the reaction of 3-methoxypropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

m-PEG1-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, especially primary amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide bonds between the NHS ester and the nucleophile, resulting in labeled proteins or oligonucleotides .

Scientific Research Applications

m-PEG1-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of m-PEG1-NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine. This reaction results in the formation of an amide bond, effectively labeling the target molecule. The hydrophilic PEG spacer increases the solubility of the labeled molecule in aqueous media .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG1-NHS ester is unique due to its specific use as a PEG linker with an NHS ester, which provides increased solubility and reactivity towards primary amines. This makes it particularly useful in bioconjugation and labeling applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPBYZKFKEXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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